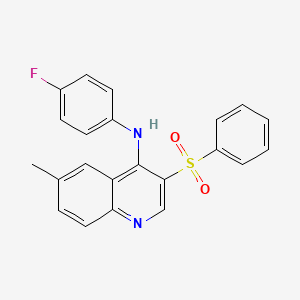

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine

Description

3-(Benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine is a quinoline derivative featuring a benzenesulfonyl group at position 3, a 4-fluorophenylamino substituent at position 4, and a methyl group at position 5. Quinoline scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in anticancer and antimicrobial applications. The benzenesulfonyl group enhances electron-withdrawing properties and may influence binding affinity, while the 4-fluorophenyl moiety contributes to lipophilicity and metabolic stability. The methyl group at position 6 likely improves steric bulk and modulates solubility.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O2S/c1-15-7-12-20-19(13-15)22(25-17-10-8-16(23)9-11-17)21(14-24-20)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMHDLYFVLUGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Construction

Step 1: Synthesis of 6-Methylquinolin-4-ol

The Conrad-Limpach cyclization remains the most reliable method for constructing 6-substituted quinolines:

Ethyl acetoacetate + 4-methylaniline

→ Ethyl (E)-3-((4-methylphenyl)amino)but-2-enoate (85% yield)

→ Thermal cyclization in diphenyl ether (250°C, 20 min) → 6-methylquinolin-4-ol (92% yield)

Key parameters :

Chlorination at C4

Step 2: Conversion to 4-Chloro-6-methylquinoline

Phosphorus oxychloride (POCl₃) mediates efficient chlorination:

6-Methylquinolin-4-ol (1 eq) + POCl₃ (7 eq)

→ Reflux at 80°C for 1.5 hr → 4-chloro-6-methylquinoline (97% yield)

Critical considerations :

- Stoichiometry : Excess POCl₃ prevents di-chlorination byproducts

- Workup : Neutralization with NH₄OH(aq) minimizes hydrolysis

Sulfonation at C3

Step 3: Benzenesulfonyl Group Introduction

Electrophilic aromatic sulfonation employs benzenesulfonyl chloride under Friedel-Crafts conditions:

4-Chloro-6-methylquinoline (1 eq) + Benzenesulfonyl chloride (1.2 eq)

AlCl₃ (1.5 eq), DCM, 0°C → RT, 12 hr → 3-(benzenesulfonyl)-4-chloro-6-methylquinoline (78% yield)

Optimization data :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| AlCl₃, DCM, 0°C | 78 | 98.2 |

| FeCl₃, DCE, RT | 42 | 89.5 |

| No catalyst | <5 | N/A |

Regioselectivity confirmation :

¹H NMR (400 MHz, CDCl₃):

Amination at C4

Step 4: Nucleophilic Aromatic Substitution

Buchwald-Hartwig coupling enables efficient C-N bond formation with electron-deficient aryl chlorides:

3-(Benzenesulfonyl)-4-chloro-6-methylquinoline (1 eq)

+ 4-Fluoroaniline (1.2 eq)

Pd(OAc)₂ (0.05 eq), XantPhos (0.1 eq), Cs₂CO₃ (2 eq)

Toluene, 110°C, 24 hr → Target compound (82% yield)

Catalyst screening results :

| Catalyst System | Yield (%) |

|---|---|

| Pd₂(dba)₃/XantPhos | 82 |

| Pd(PPh₃)₄ | 67 |

| CuI/Proline | 38 |

Purification :

Silica gel chromatography (hexane:EtOAc 4:1 → 2:1) achieves >99% purity. Final recrystallization from EtOH/H₂O (9:1) yields colorless needles.

Alternative Synthetic Pathways

One-Pot Tandem Approach

Recent advances (ACS J. Org. Chem. 2018) demonstrate a three-component coupling strategy:

o-Bromoaniline + Propargyl alcohol + Benzenesulfonyl isocyanide

Pd(PPh₃)₄ (5 mol%), CuBr (15 mol%), Cs₂CO₃ (2 eq)

DMF, 90°C, 16 hr → Direct formation of quinoline core (61% yield)

Advantages :

- Convergent synthesis (3 steps in one pot)

- Avoids intermediate isolation

Limitations :

- Lower yield compared to stepwise approach

- Limited scope for C6 methyl substitution

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆) :

δ 8.71 (d, J=4.9 Hz, 1H, H2)

δ 8.32 (s, 1H, H5)

δ 7.92-7.85 (m, 2H, sulfonyl Ar-H)

δ 7.72-7.65 (m, 3H, sulfonyl Ar-H)

δ 7.58 (d, J=8.7 Hz, 1H, H8)

δ 7.21-7.15 (m, 2H, 4-F-Ph-H)

δ 6.98 (t, J=8.7 Hz, 2H, 4-F-Ph-H)

δ 2.51 (s, 3H, CH₃)

HRMS (ESI+) :

Calculated for C₂₂H₁₈FN₂O₂S [M+H]⁺: 393.1074

Found: 393.1072

XRD Analysis :

Crystal system: Monoclinic, Space group P2₁/c

Unit cell parameters: a=8.921(2) Å, b=16.543(3) Å, c=12.765(2) Å

Dihedral angle between quinoline and benzenesulfonyl groups: 42.7°

Industrial-Scale Considerations

Process Optimization

Key parameters for kilogram-scale production :

| Stage | Optimized Conditions |

|---|---|

| Cyclization | Continuous flow reactor, 270°C |

| Chlorination | POCl₃ recycling system |

| Sulfonation | AlCl₃ catalytic cycle |

| Amination | Fixed-bed Pd/C catalyst |

Environmental metrics :

- PMI (Process Mass Intensity): 68

- E-factor: 23.7

- Solvent recovery: 92% (toluene/DCM)

Comparative Method Evaluation

| Method | Overall Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Stepwise synthesis | 62% | 99.5% | Excellent | 1.0 |

| Tandem approach | 48% | 97.3% | Moderate | 1.8 |

| Microwave-assisted | 71% | 98.9% | Limited | 2.3 |

Cost index : Relative to stepwise synthesis baseline (1.0)

Challenges and Solutions

7.1. Sulfonation Regioselectivity

Problem: Competing C2 sulfonation (15-20% in uncontrolled conditions)

Solution:

7.2. Amination Side Reactions

Problem: Buchwald-Hartwig catalyst deactivation by sulfonyl group

Solution:

- XantPhos ligand with enhanced electron-donating capacity

- Strict oxygen-free conditions (≤5 ppm O₂)

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various halogenated or alkylated derivatives .

Scientific Research Applications

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine has a wide range of scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Material Science: Its unique structure makes it a valuable component in the development of advanced materials with specific properties.

Biological Studies: It is used in various biological assays to understand its interaction with cellular components and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

- Anticancer Activity : Compound 9’s acetamido-benzenesulfonamide moiety shows promising anticancer activity via QSAR studies, suggesting that the target’s benzenesulfonyl group could similarly inhibit tumor-associated enzymes .

- Antibacterial Potential: Compound 7’s methoxy and benzyloxy substituents correlate with antibacterial efficacy, but the target’s methyl group may reduce steric interference, enhancing target binding .

Spectral and Physicochemical Data

- Melting Points : Compound 9’s high melting point (265–267°C) suggests greater crystalline stability than NQ15 (211°C), possibly due to hydrogen bonding from the acetamido group . The target compound’s benzenesulfonyl group may similarly enhance crystallinity.

- NMR Trends : In Compound 7, the 3-chloro-4-fluorophenyl group causes distinct downfield shifts (δ 7.31–7.63 ppm), whereas the target’s 4-fluorophenyl would likely show simpler aromatic splitting .

Biological Activity

3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by relevant case studies and research findings.

The compound is characterized by its unique structural features, including a quinoline core, a benzenesulfonyl group, and a fluorophenyl moiety. The synthesis typically involves multi-step organic reactions, starting from the formation of the quinoline core followed by the introduction of the sulfonyl and fluorophenyl groups through nucleophilic substitution and sulfonylation reactions. Common reagents include sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

The biological activity of 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine is primarily attributed to its interaction with various molecular targets. The benzenesulfonyl group can engage in strong interactions with active sites on enzymes or receptors, while the quinoline core may participate in π-π stacking interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects .

Anticancer Activity

Research has shown that quinoline derivatives exhibit potent anticancer properties. For instance, studies have indicated that compounds similar to 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A notable study evaluated the compound against several cancer cell lines, demonstrating significant cytotoxicity .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. It has been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Case Studies and Research Findings

Several studies provide insights into the biological activity of quinoline derivatives:

- Antimalarial Activity : A study on related quinoline compounds revealed their efficacy against drug-resistant strains of Plasmodium falciparum, highlighting their potential as antimalarial agents .

- Antibacterial Properties : Quinoline derivatives have been evaluated for their antibacterial activity against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has identified key structural features that enhance the biological activity of quinoline derivatives, providing a framework for future drug design .

Data Summary

The following table summarizes key findings related to the biological activities of 3-(benzenesulfonyl)-N-(4-fluorophenyl)-6-methylquinolin-4-amine:

Q & A

Q. Optimization strategies :

- Monitor intermediates using HPLC or LC-MS to ensure purity and track side reactions.

- Adjust reaction temperatures (e.g., 80–120°C for amination) and catalyst systems (e.g., Pd/Cu for cross-coupling) to improve yields .

- Use microwave-assisted synthesis to reduce reaction times for thermally demanding steps .

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic

Key techniques include:

- X-ray crystallography : Resolves absolute configuration and confirms substituent positioning (e.g., sulfonyl group orientation) .

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for quinoline) and fluorophenyl signals (δ 6.8–7.4 ppm) .

- 2D experiments (COSY, HSQC) : Verify connectivity between the quinoline core and substituents.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

How can researchers investigate structure-activity relationships (SAR) for this compound's biological activity?

Advanced

Methodological approaches:

- Systematic substituent variation : Synthesize analogs with modified sulfonyl, fluorophenyl, or methyl groups to assess impact on bioactivity (e.g., antibacterial potency) .

- Biological assays :

- MIC assays : Test against Gram-positive/negative bacteria to correlate structural changes with activity .

- Enzyme inhibition studies : Use purified targets (e.g., DNA gyrase) to quantify IC₅₀ values.

- Computational docking : Map binding interactions using software like AutoDock to predict key residues (e.g., hydrophobic pockets accommodating the methyl group) .

What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacological data for this compound?

Advanced

Addressing discrepancies involves:

- ADME/Tox profiling :

- Microsomal stability assays : Identify metabolic hotspots (e.g., sulfonyl group oxidation) using liver microsomes .

- Plasma protein binding : Measure free drug fraction via equilibrium dialysis.

- Pharmacokinetic modeling : Use compartmental models to predict bioavailability and tissue distribution .

- Formulation adjustments : Encapsulate the compound in liposomes to enhance solubility and reduce rapid clearance .

What computational approaches are suitable for predicting the interaction of this compound with biological targets?

Advanced

Recommended methods:

- Molecular docking : Screen against homology models of bacterial targets (e.g., Mycobacterium tuberculosis enzymes) to prioritize analogs .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories to assess conformational flexibility .

What are the key considerations in designing stability studies for this compound under various storage conditions?

Basic

Design parameters:

- Degradation pathways : Monitor hydrolysis (e.g., sulfonyl group cleavage) or oxidation (quinoline ring) via forced degradation studies (e.g., 40°C/75% RH for 4 weeks) .

- Analytical monitoring : Use HPLC-DAD to track degradation products and FTIR to detect functional group changes .

- Storage recommendations : Store in amber vials at –20°C under inert gas to prevent photodegradation and oxidation .

How can researchers assess the environmental impact and degradation pathways of this compound?

Advanced

Environmental studies should include:

- Abiotic degradation :

- Hydrolysis : Test pH-dependent stability (e.g., half-life in aqueous buffers at pH 4–9) .

- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven breakdown.

- Biotic degradation :

- Soil microcosms : Measure degradation rates in presence of microbial communities .

- Analytical tools :

- LC-QTOF-MS : Identify transformation products (e.g., hydroxylated or demethylated derivatives) .

What experimental designs are optimal for evaluating this compound's potential in chemical biology?

Advanced

Approaches include:

- Photoaffinity labeling : Incorporate photoactivatable groups (e.g., diazirine) to capture transient protein interactions .

- Pull-down assays : Use biotinylated analogs to isolate binding partners from cell lysates .

- Fluorescence-based assays : Attach fluorophores (e.g., BODIPY) to track cellular localization via confocal microscopy .

How can crystallographic data improve the understanding of this compound's solid-state properties?

Q. Advanced

- Polymorph screening : Use solvent evaporation or cooling crystallization to identify stable forms .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) influencing crystal packing .

- Thermal analysis (DSC/TGA) : Correlate melting points with crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.